

# LRRK2-IN-16: A Technical Overview of its Discovery and Development

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Compound of Interest		
Compound Name:	LRRK2-IN-16	
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### Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for neurodegenerative conditions, most notably Parkinson's disease. The discovery of gain-of-function mutations in the LRRK2 gene, which increase its kinase activity and are linked to both familial and sporadic forms of the disease, has spurred the development of potent and selective inhibitors. This technical guide provides an in-depth overview of the discovery and development history of LRRK2-IN-16, a notable inhibitor from the triazolopyridazine class of compounds.

## **Discovery and Development History**

LRRK2-IN-16, also referred to as compound 25, was identified through a focused drug discovery program aimed at developing novel inhibitors of LRRK2 kinase activity. The development of this compound is detailed in the patent WO/2013/166276 A1, which describes a series of triazolopyridazine derivatives. This class of compounds was investigated for its potential to inhibit LRRK2 and thereby offer a therapeutic avenue for neurodegenerative and autoimmune disorders.

The discovery process likely involved a systematic approach, beginning with the identification of a suitable chemical scaffold, the triazolopyridazine core, which was then elaborated through medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. High-



throughput screening of a compound library against LRRK2, followed by structure-activity relationship (SAR) studies, would have guided the synthesis of analogs, leading to the identification of **LRRK2-IN-16** as a promising lead compound.

# **Quantitative Data**

The inhibitory activity of **LRRK2-IN-16** against its target kinase has been quantified, providing a measure of its potency.

Compound	Target	Assay Type	IC50
LRRK2-IN-16	LRRK2	Kinase Assay	< 5 µM[1][2][3][4]

# **Experimental Protocols**

The characterization of LRRK2 inhibitors like **LRRK2-IN-16** involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

## **Biochemical Kinase Assay (General Protocol)**

Objective: To determine the in vitro inhibitory activity of a compound against LRRK2 kinase.

#### Materials:

- Recombinant human LRRK2 protein (wild-type and/or mutant variants like G2019S)
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- ATP (Adenosine triphosphate)
- Peptide substrate (e.g., LRRKtide)
- Test compound (LRRK2-IN-16) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Microplates (e.g., 384-well plates)



#### Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a microplate, add the kinase buffer, recombinant LRRK2 enzyme, and the peptide substrate.
- Add the diluted test compound to the wells. A DMSO control (vehicle) is also included.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then a second reagent to convert the ADP produced into a luminescent signal.
- The luminescent signal is proportional to the kinase activity.
- Data is analyzed to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

## **Cellular Target Engagement Assay (General Protocol)**

Objective: To assess the ability of a compound to inhibit LRRK2 activity within a cellular context. A common method is to measure the phosphorylation of a known LRRK2 substrate, such as Serine 935 (pS935) on LRRK2 itself.

#### Materials:

- Cell line expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2)
- Cell culture medium and supplements
- Test compound (LRRK2-IN-16)
- Lysis buffer



- Antibodies: anti-LRRK2 (total) and anti-phospho-LRRK2 (pS935)
- Western blot or ELISA reagents

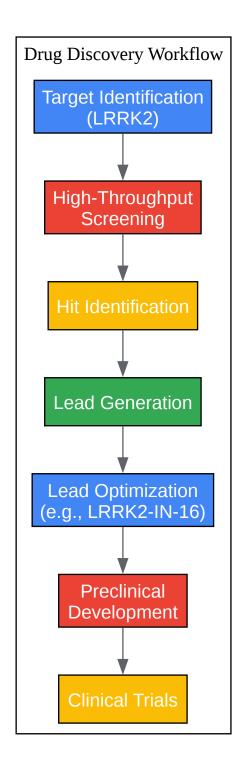
#### Procedure:

- Seed the LRRK2-expressing cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
- Lyse the cells to extract the proteins.
- Determine the protein concentration in each lysate.
- Analyze the levels of total LRRK2 and pS935-LRRK2 using either Western blotting or a quantitative ELISA.
- For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the specific antibodies.
- For ELISA, the lysate is added to a plate coated with a capture antibody (e.g., anti-total LRRK2), and the captured protein is then detected with an antibody against pS935-LRRK2.
- The ratio of pS935-LRRK2 to total LRRK2 is calculated for each treatment condition and compared to the vehicle-treated control to determine the cellular potency of the inhibitor.

# Signaling Pathways and Experimental Workflows

The development of LRRK2 inhibitors follows a structured workflow, and these inhibitors act on specific cellular signaling pathways.

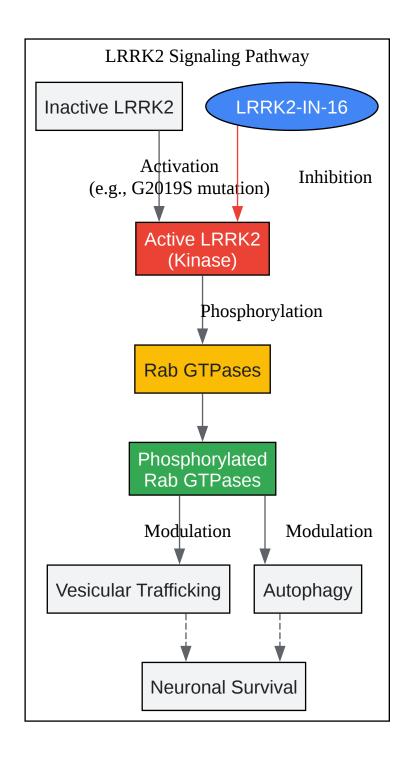




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Caption: A generalized workflow for the discovery and development of a kinase inhibitor.





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Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-16.

## Conclusion



LRRK2-IN-16 represents an important tool compound in the ongoing research into the therapeutic potential of LRRK2 inhibition. As a member of the triazolopyridazine class, its discovery has contributed to the broader understanding of the structure-activity relationships for inhibitors of this kinase. While the publicly available data on LRRK2-IN-16 is somewhat limited, the foundational patent and related publications provide a solid basis for its use in preclinical research aimed at elucidating the role of LRRK2 in disease and evaluating the therapeutic hypothesis of LRRK2 kinase inhibition. Further characterization of its cellular and in vivo properties will be crucial in determining its full potential as a research tool or a starting point for further drug development.

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